1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole is a compound that combines a benzodiazole core with unique functional groups. This fusion bestows the compound with specific properties, allowing it to stand out in various scientific applications.
Preparation Methods
Synthetic routes and reaction conditions: This compound can be synthesized using a stepwise method:
Formation of the Furan-2-yl-1,2,4-oxadiazole unit: : Condensation reaction between furan-2-carbohydrazide and an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the oxadiazole unit to the benzodiazole scaffold: : Reaction between the oxadiazole unit and 5,6-dimethyl-1H-1,3-benzodiazole using a suitable linker, such as an alkyl halide, under conditions like heating or catalysis with a base.
Industrial production methods: Industrial synthesis of this compound might involve:
Scalability: : Employing flow chemistry techniques for high throughput.
Optimized reaction conditions: : Utilizing microwave-assisted synthesis to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of reactions it undergoes: 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole undergoes various reactions:
Oxidation: : Transforming functional groups such as hydroxyl to ketone.
Reduction: : Converting nitro groups to amines.
Substitution: : Nucleophilic substitution at specific positions in the benzodiazole ring.
Cyclization: : Formation of new ring structures via intramolecular reactions.
Common reagents and conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkoxides, amines.
Major products formed
Oxidized derivatives with ketone functionalities.
Reduced derivatives with amine functionalities.
Substituted benzodiazole derivatives with varied functional groups.
Scientific Research Applications
1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole is used in various scientific fields:
Chemistry: : As an intermediate in organic synthesis and materials science.
Biology: : In biochemical assays as a probe or ligand.
Medicine: : Potential therapeutic applications in cancer, neurology, and infectious diseases.
Industry: : As a building block in the synthesis of polymers, dyes, and agrochemicals.
Mechanism of Action
The compound exerts its effects via:
Molecular targets: : Binding to specific receptors or enzymes.
Pathways: : Modulating cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with other similar compounds
Structural analogs: : Compounds like 1,2,4-oxadiazole-3-yl derivatives or other benzodiazoles.
Functional comparisons: : Differences in binding affinity, reactivity, or bioavailability.
List of similar compounds
1,2,4-Oxadiazole derivatives.
Benzodiazole derivatives like 5,6-dimethyl-1H-1,3-benzodiazole and its various substituted forms.
Conclusion
1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole is a multi-faceted compound with wide-ranging applications and unique chemical properties that distinguish it from its analogs. Its synthesis, reactivity, and utility in scientific research make it a compound of significant interest.
Properties
IUPAC Name |
3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-8-13-14(9-12(11)2)21(10-18-13)6-5-16-19-17(23-20-16)15-4-3-7-22-15/h3-4,7-10H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLWPFYBKZYMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.